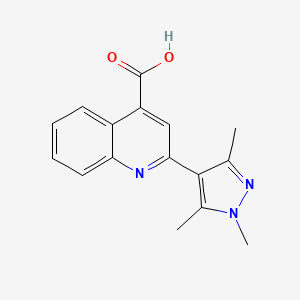![molecular formula C10H18N2O B2449764 (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea CAS No. 1005280-95-4](/img/structure/B2449764.png)
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{Bicyclo[221]heptan-2-yl}ethyl)urea is an organic compound with the molecular formula C10H18N2O It features a bicyclic structure, specifically a norbornane (bicyclo[221]heptane) moiety, which is linked to an ethyl group and a urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea typically involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, and requires heating to facilitate the formation of the urea linkage. The reaction can be represented as follows:
Bicyclo[2.2.1]heptane-2-yl isocyanate+Ethylamine→(1-Bicyclo[2.2.1]heptan-2-ylethyl)urea
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding to hydrophobic pockets in proteins, while the urea group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Bicyclo[2.2.1]heptan-2-yl)-3-ethylurea
- 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-3-ethylurea
Uniqueness
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)urea is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(12-10(11)13)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIBHGFMYDAGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)

![6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2449688.png)
![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)







![N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)

